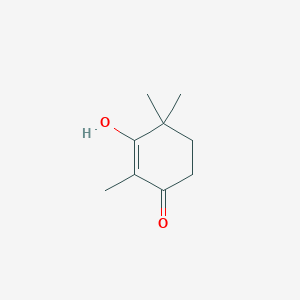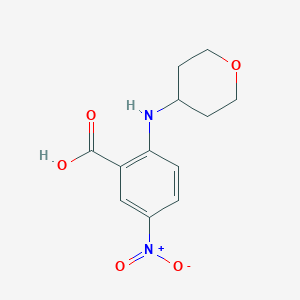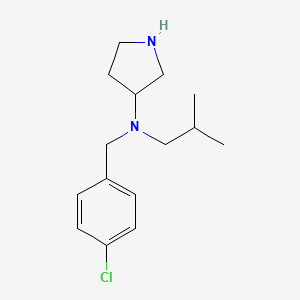
N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine
Descripción general
Descripción
N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine is an organic compound with a complex molecular structure It is characterized by the presence of a pyrrolidine ring, a chlorophenyl group, and a methylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine typically involves the reaction of 4-chlorobenzyl chloride with N-isobutylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Ammonia (NH₃), thiols (R-SH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted amines, thiols
Aplicaciones Científicas De Investigación
N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-Chlorophenyl)methyl]-N-ethyl-pyridin-2-amine
- N-(4-Chlorophenyl)-4-methoxybenzylamine
Uniqueness
N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Propiedades
Número CAS |
820984-25-6 |
|---|---|
Fórmula molecular |
C15H23ClN2 |
Peso molecular |
266.81 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C15H23ClN2/c1-12(2)10-18(15-7-8-17-9-15)11-13-3-5-14(16)6-4-13/h3-6,12,15,17H,7-11H2,1-2H3 |
Clave InChI |
OZEHAJVTLPZEMY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CC1=CC=C(C=C1)Cl)C2CCNC2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
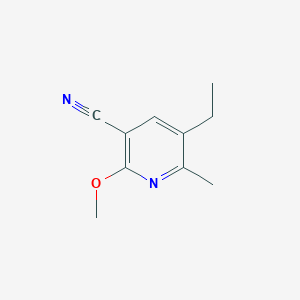
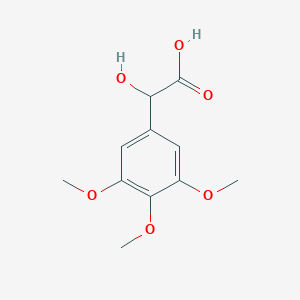
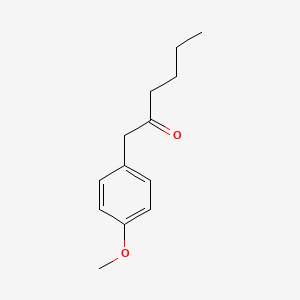
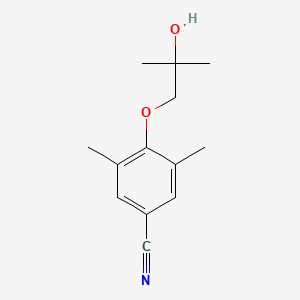
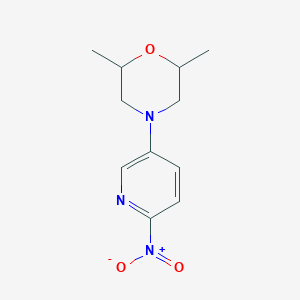
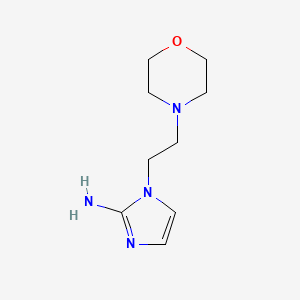
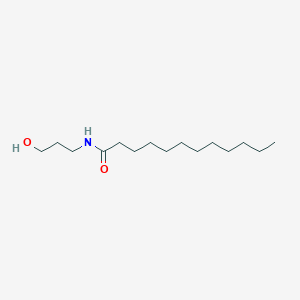
![2-(5-(7-chlorothieno[3,2-b]pyridin-2-yl)-1-methyl-1H-imidazol-2-yl)propan-2-ol](/img/structure/B8669972.png)
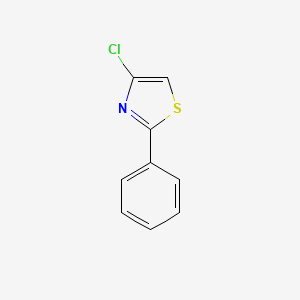
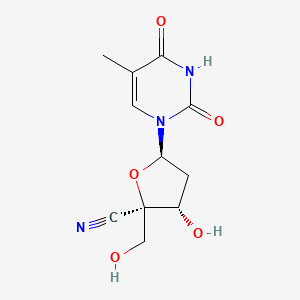
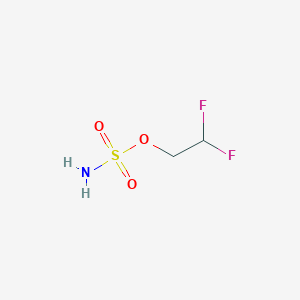
![(5R)-3-[6-(2-([tert-butyl(dimethyl)silyl]oxy}ethoxy)hexyl]-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one](/img/structure/B8669996.png)
